molecular formula C18H20N2O4S B2442836 1-(4-((4-(Pyridin-3-yloxy)piperidin-1-yl)sulfonyl)phenyl)ethanone CAS No. 1705826-72-7

1-(4-((4-(Pyridin-3-yloxy)piperidin-1-yl)sulfonyl)phenyl)ethanone

Cat. No. B2442836
CAS RN: 1705826-72-7
M. Wt: 360.43
InChI Key: JYCUTNYTUNORPV-UHFFFAOYSA-N
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Description

1-(4-((4-(Pyridin-3-yloxy)piperidin-1-yl)sulfonyl)phenyl)ethanone, also known as PF-06463922, is a small molecule inhibitor of the protein kinase enzyme called MAP4K4. This enzyme is involved in the regulation of various cellular processes, including inflammation, cell proliferation, and cell survival. PF-06463922 has shown potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammatory disorders, and metabolic disorders.

Scientific Research Applications

Synthesis and Anticancer Activity : Research has highlighted the synthesis of novel sulfones starting with 1-(4-(piperidin-1-ylsulfonyl)phenyl)-ethanone. These compounds, including hydrazides, hydrazonoyl cyanide, 1,2-dihydropyridines, chromene, and benzochromene moieties, were evaluated for in vitro anticancer activity against breast cancer cell lines, showcasing potential therapeutic applications (Bashandy et al., 2011).

Antibacterial Activity : Another study focused on the microwave-assisted synthesis of compounds derived from 1-(4-(piperidin-1-yl)phenyl)ethanone, which were then evaluated for their antibacterial properties. This research contributes to the development of new antibacterial agents, highlighting the compound's role in addressing microbial resistance (Merugu, Ramesh, & Sreenivasulu, 2010).

Hydrogen-Bonding Patterns : The study of hydrogen-bonding patterns in enaminones, including derivatives of 1-(4-(piperidin-1-yl)phenyl)ethanone, has provided insights into their molecular structures. This research is crucial for understanding the compound's interactions and potential applications in designing more effective molecules (Balderson et al., 2007).

DNA Photo-Cleavage Agents : Sulfonyl derivatives of p-pyridine ethanone oxime, related to the core structure of the compound , have been investigated for their DNA photo-cleavage capabilities. These findings could be significant for biotechnological applications and the development of new therapeutic strategies (Andreou et al., 2016).

Antimicrobial and Synthesis of Heterocycles : The compound has been used as a starting point for synthesizing novel heterocycles with antimicrobial activity. This research demonstrates the compound's utility in creating new molecules with potential application in combating infectious diseases (Ammar et al., 2004).

properties

IUPAC Name

1-[4-(4-pyridin-3-yloxypiperidin-1-yl)sulfonylphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-14(21)15-4-6-18(7-5-15)25(22,23)20-11-8-16(9-12-20)24-17-3-2-10-19-13-17/h2-7,10,13,16H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCUTNYTUNORPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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